![molecular formula C16H11BrN2O3 B12854177 [2-(1H-indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 561027-72-3](/img/structure/B12854177.png)
[2-(1H-indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Indol-3-yl)-2-oxoethyl 5-bromonicotinate is a compound that belongs to the class of organic compounds known as indoles and derivatives. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The compound features an indole moiety linked to a nicotinate group, which is further substituted with a bromine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-3-yl)-2-oxoethyl 5-bromonicotinate typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Esterification: The final step involves the esterification of the indole derivative with 5-bromonicotinic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of 2-(1H-Indol-3-yl)-2-oxoethyl 5-bromonicotinate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing reaction times and costs. This can include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom in the nicotinate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce indole-2-ethanol derivatives.
Scientific Research Applications
2-(1H-Indol-3-yl)-2-oxoethyl 5-bromonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s indole moiety is known for its biological activity, making it a valuable tool in the study of enzyme inhibitors and receptor ligands.
Medicine: Research into its potential therapeutic applications includes its use as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: It is used in the development of dyes, pigments, and other materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-Indol-3-yl)-2-oxoethyl 5-bromonicotinate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth.
Pathways Involved: The compound’s effects can be mediated through pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival, or the NF-κB pathway, which regulates inflammation and immune responses.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)-2-oxoethyl nicotinate: Lacks the bromine substitution, which may affect its biological activity and reactivity.
2-(1H-Indol-3-yl)-2-oxoethyl 5-chloronicotinate: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties and biological effects.
2-(1H-Indol-3-yl)-2-oxoethyl 5-fluoronicotinate: Contains a fluorine atom, which can significantly impact its pharmacokinetics and pharmacodynamics.
Uniqueness
The presence of the bromine atom in 2-(1H-Indol-3-yl)-2-oxoethyl 5-bromonicotinate can enhance its reactivity in substitution reactions and may also influence its biological activity by altering its interaction with molecular targets. This makes it a unique and valuable compound for various applications in research and industry.
Properties
CAS No. |
561027-72-3 |
|---|---|
Molecular Formula |
C16H11BrN2O3 |
Molecular Weight |
359.17 g/mol |
IUPAC Name |
[2-(1H-indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C16H11BrN2O3/c17-11-5-10(6-18-7-11)16(21)22-9-15(20)13-8-19-14-4-2-1-3-12(13)14/h1-8,19H,9H2 |
InChI Key |
JDXXZGUTEZEIKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)COC(=O)C3=CC(=CN=C3)Br |
solubility |
7.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




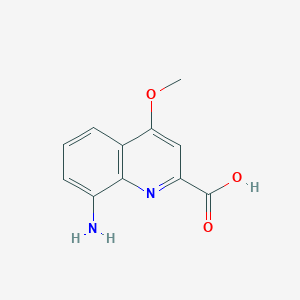
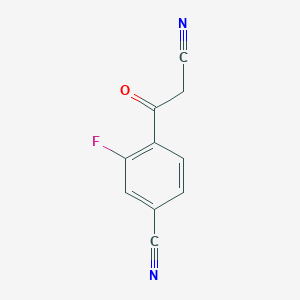
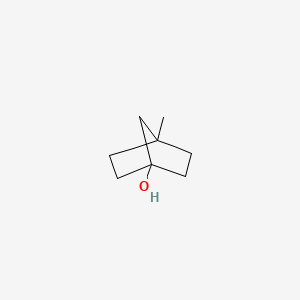
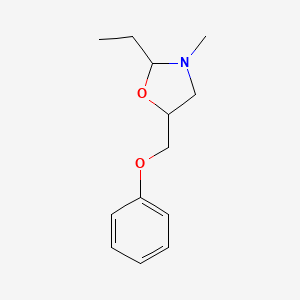
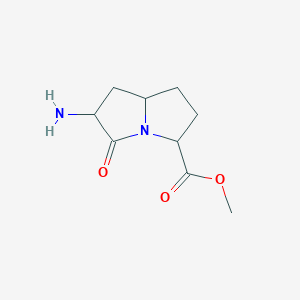
![Oxazolo[5,4-d]pyrimidine-5-methanamine](/img/structure/B12854123.png)
![3-isobutyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12854124.png)
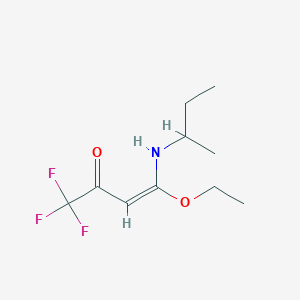
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzylamine](/img/structure/B12854134.png)
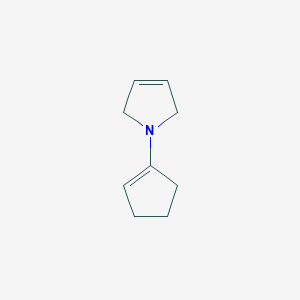
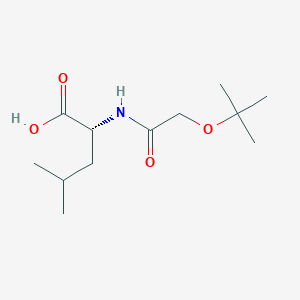
![tert-Butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl]carbamate](/img/structure/B12854151.png)
